N'-Phenylbenzohydrazide

15-lipoxygenase inhibition anti-inflammatory screening structure–activity relationship

N′-Phenylbenzohydrazide (CAS 532-96-7; synonym: benzoic acid 2-phenylhydrazide) is a crystalline hydrazide derivative with molecular formula C₁₃H₁₂N₂O and molecular weight 212.25 g/mol. It is characterized by a benzoyl carbonyl linked to an N′-phenyl-substituted hydrazine moiety, giving it a melting point of 168 °C, a boiling point of 314 °C, and a computed XLogP3 of 1.6, indicating moderate lipophilicity.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 532-96-7
Cat. No. B1293780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Phenylbenzohydrazide
CAS532-96-7
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16)
InChIKeyCKLPECFHCLIYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Phenylbenzohydrazide (CAS 532-96-7): Core Identity and Procurement-Relevant Physicochemical Profile


N′-Phenylbenzohydrazide (CAS 532-96-7; synonym: benzoic acid 2-phenylhydrazide) is a crystalline hydrazide derivative with molecular formula C₁₃H₁₂N₂O and molecular weight 212.25 g/mol [1]. It is characterized by a benzoyl carbonyl linked to an N′-phenyl-substituted hydrazine moiety, giving it a melting point of 168 °C, a boiling point of 314 °C, and a computed XLogP3 of 1.6, indicating moderate lipophilicity [1][2]. The compound serves as a versatile synthetic intermediate for azo dyes, Blatter radicals, and metal complexes, while its biological profile includes moderate 15-lipoxygenase inhibition and scaffold-level antifungal and anti-inflammatory activity that is strongly modulated by substituent identity [3][4][5].

Why Generic Substitution of N′-Phenylbenzohydrazide with Other Benzohydrazides Carries Risk of Altered Activity, Reactivity, and Performance


N′-Phenylbenzohydrazide occupies a distinct position within the benzohydrazide class because the unsubstituted N′-phenyl ring provides a specific balance of steric bulk, electronic character, and hydrogen-bonding capacity that cannot be replicated by simple benzohydrazide, N′-alkyl analogs, or ring-substituted variants. Quantitative inhibition data demonstrate that introducing a para-methyl group elevates 15-lipoxygenase inhibition from 33% to 93%, while a para-nitro group drops it to 17% [1]. In antifungal applications, the unsubstituted N′-phenyl scaffold forms the basis for structure–activity relationships where halogen, methyl, and trifluoromethyl substitutions on either ring produce MIC₈₀ values spanning from 0.7 to >64 μg/mL against Candida albicans strains [2]. For materials applications, only N′-phenylbenzohydrazides—not N′-alkyl or unsubstituted benzohydrazides—serve as direct precursors to air- and moisture-stable Blatter radicals [3]. These steep structure–activity cliffs mean that procuring a generic benzohydrazide without verifying the N′-phenyl substitution pattern risks acquiring a compound with entirely divergent biological potency, synthetic utility, or materials performance.

Quantitative Differentiation Evidence for N′-Phenylbenzohydrazide (CAS 532-96-7) Against Closest Analogs and Alternatives


15-Lipoxygenase Inhibition: N′-Phenylbenzohydrazide Exhibits a Defined Intermediate Potency Distinct from Both High-Activity and Low-Activity Ring-Substituted Analogs

In a direct head-to-head panel of benzoylhydrazide derivatives evaluated against human 15-lipoxygenase (EC 1.13.11.33), N′-phenylbenzohydrazide produced 33% inhibition at a standardized concentration of 10 μM, positioning it as a moderate-activity reference point [1]. By contrast, the para-methyl analog N′-(4-methylphenyl)benzohydrazide reached 93% inhibition (competitive), a 2.8-fold higher effect, while the para-nitro analog N′-(4-nitrophenyl)benzohydrazide showed only 17% inhibition—approximately half the activity of the parent compound [1]. The para-methoxy derivative N′-(4-methoxyphenyl)benzohydrazide gave 73% inhibition, and the para-bromo analog reached 28% inhibition [1]. This graded, substituent-dependent inhibition profile makes N′-phenylbenzohydrazide the appropriate unsubstituted baseline for systematic SAR exploration, as its activity sits at the midpoint of the observable range.

15-lipoxygenase inhibition anti-inflammatory screening structure–activity relationship

Antifungal Scaffold Validation: The N′-Phenylhydrazide Core Enables Potent Activity Against Fluconazole-Resistant Candida albicans Strains, with Substituent-Dependent MIC₈₀ Values Ranging from 0.7 to >64 μg/mL

In a systematic study of 52 N′-phenylhydrazide derivatives screened against five C. albicans strains via broth microdilution (concentration range 0.125–64 μg/mL), 27 out of 52 compounds exhibited inhibitory activities against fluconazole-resistant strains C. albicans 4395 and 5272 that were much better than fluconazole itself [1]. The unsubstituted N′-phenyl scaffold (series A parent compound A1) served as the structural foundation; lead compound A11 achieved MIC₈₀ values of 1.9, 4.0, and 3.7 μg/mL against C. albicans SC5314, 4395, and 5272, respectively, with a Total Activity Index (TAI) of 2.71 [1]. Compound A8 produced an MIC₈₀ of 0.7 μg/mL against C. albicans 5122. In contrast, when the N′-phenyl ring was substituted with electron-withdrawing or bulky groups without corresponding optimization on the benzoyl side, antifungal activity was substantially reduced or lost, demonstrating that the unsubstituted N′-phenylbenzohydrazide provides a critical starting point from which potency improvements of over 30-fold can be achieved through rational substitution [1]. The importance of the N′-phenyl motif is underscored by the fact that 14 of 52 compounds achieved MIC₈₀ values below 4 μg/mL against the most sensitive strain (C. albicans 5122, TSIB = 12.0), a threshold classified as susceptible per CLSI standards [1].

antifungal drug discovery Candida albicans resistance MIC₈₀ determination

Corrosion Inhibition in Oilfield Produced Water: N′-Phenylbenzohydrazide Metal Complexes Exhibit Concentration-Dependent Anodic Inhibition Efficiencies

N′-Phenylbenzohydrazide and its Cu(II), Mn(II), and Co(II) metal complexes were evaluated for anticorrosion performance on mild steel in oilfield produced water using electrochemical polarization and electrochemical impedance spectroscopy (EIS) [1]. The free ligand N′-phenylbenzohydrazide itself acts as a bidentate chelator, and its metal complexes function as anodic-type inhibitors whose inhibition efficiencies increase with concentration [1]. Quantum chemical calculations (Gaussian 03W) revealed that experimental inhibition activities correlate strongly with computed HOMO-LUMO gap energies (E-Gap), ELUMO, and EHOMO parameters, establishing a predictable structure–property relationship for inhibitor design [1]. While the study reports concentration-dependent trends rather than a single-point efficiency comparison against a benchmark inhibitor, the demonstrated anodic inhibition mechanism and the ability to tune performance through metal choice (Cu vs. Mn vs. Co) differentiate N′-phenylbenzohydrazide from simple benzohydrazide, which lacks the additional N′-phenyl coordination site and π-stacking surface needed for robust metal-surface adsorption [1]. SEM imaging confirmed that the metal complexes form a protective adsorbed layer on the mild steel surface [1].

corrosion inhibition oilfield produced water metal complex electrochemistry

Blatter Radical Precursor Capability: N′-Phenylbenzohydrazides Are the Recognized Gateway to Air- and Moisture-Stable Organic Radicals for Spintronics and Magnetism Research

N′-Phenylbenzohydrazides have been identified as valuable precursors for the synthesis of air- and moisture-stable Blatter radicals, a class of persistent organic radicals with established applications in magnetism and spintronics [1]. This property is specific to the N′-phenylbenzohydrazide scaffold because both the benzoyl carbonyl and the N′-aryl ring are required for the oxidative cyclization step that generates the 1,3-dipolar Blatter radical core. Single-crystal X-ray diffraction studies on substituted N′-phenylbenzohydrazides (e.g., N′-(4-methyl-2-nitrophenyl)benzohydrazide and N′-(2-nitro-4-trifluoromethylphenyl)benzohydrazide) have demonstrated that subtle changes in aryl substitution alter the supramolecular packing through π–π stacking distances (ranging from 2.681 to 3.408 Å) and hydrogen-bonding networks (1.938–2.478 Å) [1]. The unsubstituted N′-phenylbenzohydrazide provides the minimal structural requirement for accessing this radical class; non-phenyl N′-substituted benzohydrazides or alkyl hydrazides cannot undergo the requisite oxidative cyclization to the Blatter radical, making the N′-phenyl motif an absolute structural prerequisite [1].

Blatter radicals organic spintronics stable free radicals

Synthetic Versatility for Azo Dye and Heterocycle Construction: N′-Phenylbenzohydrazide Undergoes Oxidation and Condensation Transformations Not Accessible to N′,N′-Disubstituted Analogs

N′-Phenylbenzohydrazide participates in two key synthetic transformations that are critically dependent on the presence of the free N′–H hydrogen: (i) oxidation to form azobenzene derivatives via N–N coupling, and (ii) condensation with carbonyl compounds to yield hydrazones . The compound is explicitly recognized as a reagent in azo dye synthesis, where the N′–H bond is essential for the diazo coupling step . This contrasts with N′,N′-disubstituted benzohydrazides—such as N′-benzoyl-N-phenylbenzohydrazide—where the N′–H is blocked and oxidation/condensation chemistry is consequently restricted or redirected. Commercially, N′-phenylbenzohydrazide is typically supplied at ≥95% purity (HPLC) as a white crystalline solid, making it suitable for direct use as a synthetic intermediate without additional purification . The compound's melting point of 168 °C also enables convenient handling and storage at ambient conditions [1].

azo dye synthesis organic building block oxidative coupling

Evidence-Backed Research and Industrial Application Scenarios Where N′-Phenylbenzohydrazide (CAS 532-96-7) Provides Documented Advantages


Construction of Phenylbenzohydrazide Structure–Activity Relationship (SAR) Libraries for 15-Lipoxygenase Inhibitor Discovery

N′-Phenylbenzohydrazide serves as the essential unsubstituted reference standard for any systematic SAR study of phenylbenzohydrazide-based 15-lipoxygenase inhibitors. Its defined 33% inhibition at 10 μM [1] provides the baseline to which all ring-substituted variants are compared, enabling direct quantification of electronic and steric substituent effects. Laboratories procuring this compound gain a validated midpoint control that anchors activity normalization across experimental batches—an advantage not replicable with substituted analogs that occupy activity extremes.

Lead Optimization in Antifungal Drug Discovery Targeting Fluconazole-Resistant Candida albicans

The N′-phenylbenzohydrazide scaffold has been validated as a productive starting point for developing antifungal agents that outperform fluconazole against resistant C. albicans isolates [1]. With demonstrated MIC₈₀ values as low as 0.7 μg/mL for optimized derivatives and 27 of 52 tested compounds surpassing fluconazole against at least two resistant strains, procurement of the parent N′-phenylbenzohydrazide enables medicinal chemistry teams to access this scaffold for iterative substitution. The unsubstituted compound is the gateway to generating focused libraries where halogen, methyl, and trifluoromethyl modifications on either aromatic ring can be systematically explored.

Development of Tunable Corrosion Inhibitor Formulations for Mild Steel in Oilfield Produced Water

Industrial corrosion laboratories can utilize N′-phenylbenzohydrazide as a chelating ligand for generating Cu(II), Mn(II), and Co(II) metal complexes with concentration-dependent anodic inhibition properties [1]. The N′-phenyl group contributes π-stacking interactions that enhance metal-surface adsorption relative to simpler benzohydrazides, and the correlation between inhibition efficiency and computed HOMO-LUMO gap energies permits predictive tuning of inhibitor performance. This scenario is specifically relevant to oilfield service companies seeking non-toxic, metal-complex-based alternatives to conventional organic inhibitors.

Synthesis of Air- and Moisture-Stable Blatter Radicals for Organic Spintronics and Molecular Magnetism Research

Materials science laboratories developing organic radical-based devices require N′-phenylbenzohydrazide as the minimal structural building block for Blatter radical synthesis [1]. The compound's free N′–H and benzoyl carbonyl enable the oxidative cyclization that generates the stable 1,3-dipolar radical core; non-aryl or N′,N′-disubstituted benzohydrazides cannot participate in this transformation. Single-crystal studies confirm that the supramolecular packing of the resulting radicals—critical for magnetic exchange and charge transport properties—is tunable through substituent choice on the precursor N′-phenyl ring [1], making the unsubstituted parent compound the obligatory starting material for any systematic Blatter radical structure–property investigation.

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